Sodium diphenylamine-4-sulfonate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

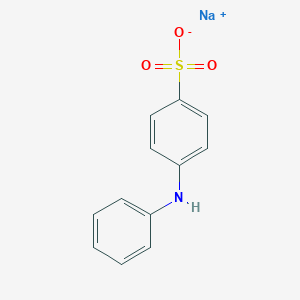

IUPAC Name |

sodium;4-anilinobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S.Na/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXTZMPQSMIFEC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10NNaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064126 |

Source

|

| Record name | Benzenesulfonic acid, 4-(phenylamino)-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] |

Source

|

| Record name | N-Phenylsulfanilic acid, sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6152-67-6, 30582-09-3 |

Source

|

| Record name | Sodium diphenylamine-4-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dianilinosulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030582093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-(phenylamino)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-(phenylamino)-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dianilinosulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium N-phenylsulphanilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DIPHENYLAMINE-4-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E2UX1382O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sodium Diphenylamine-4-sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of sodium diphenylamine-4-sulfonate, a compound of significant interest in various chemical and pharmaceutical applications. This document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the chemical formula C₁₂H₁₀NNaO₃S, is a redox indicator commonly used in titrations. Its distinct color change from colorless in its reduced form to violet in its oxidized state makes it a valuable analytical reagent. Beyond its use as an indicator, it also finds applications in the synthesis of various organic compounds. This guide will delve into the primary synthetic routes and purification strategies for obtaining high-purity this compound.

Synthesis of this compound

The most common and industrially practiced method for the synthesis of this compound involves the sulfonation of diphenylamine (B1679370), followed by conversion to its sodium salt. A key intermediate in this process is the barium salt of diphenylamine-4-sulfonic acid.

Core Synthesis Pathway: Sulfonation of Diphenylamine and Formation of the Barium Salt Intermediate

The initial step involves the electrophilic aromatic substitution of diphenylamine with concentrated sulfuric acid. This reaction is typically carried out at elevated temperatures to promote the formation of the sulfonic acid derivative. The subsequent addition of a barium salt, such as barium hydroxide (B78521), serves to precipitate the less soluble barium diphenylamine-4-sulfonate, which can then be isolated and purified.

Experimental Protocol: Synthesis of Diphenylamine-4-sulfonic Acid Barium Salt

This large-scale laboratory protocol outlines the synthesis of the barium salt intermediate.

Materials:

-

Diphenylamine

-

Concentrated Sulfuric Acid

-

Water

-

Barium Hydroxide Solution (20 wt%)

-

Sodium Carbonate Solution (10 wt%)

-

Solid Barium Chloride

Procedure:

-

Sulfonation: In a suitable reaction vessel, combine diphenylamine and concentrated sulfuric acid. Heat the mixture to 160°C under reduced pressure for 1 hour to distill off water formed during the reaction. Monitor the extent of sulfonation. If the reaction is incomplete, continue to distill off water under reduced pressure.

-

Hydrolysis and Precipitation: After completion of the sulfonation, add water to the reaction mixture and heat at 125°C for 20 minutes to facilitate hydrolysis. Subsequently, pour the reaction mixture into a larger volume of water and heat to boiling. Add a 20 wt% solution of barium hydroxide to precipitate the barium diphenylamine-4-sulfonate.

-

Filtration and Washing: Filter the precipitate and wash the filter cake with hot water. Combine the filtrates.

-

Purification of the Barium Salt: Heat the combined filtrate to 80-90°C and adjust the pH to 6-7 with a 10 wt% sodium carbonate solution. Filter the hot solution to remove any precipitates. To the filtrate, add solid barium chloride and then cool the solution to 5-10°C to crystallize the barium diphenylamine-4-sulfonate.

-

Isolation and Drying: Filter the crystalline product, wash with cold water to remove chloride ions, and dry in a vacuum oven at 80-100°C.

Logical Workflow for the Synthesis of Barium Diphenylamine-4-sulfonate

Caption: Workflow for the synthesis and purification of barium diphenylamine-4-sulfonate.

Conversion to this compound

The conversion of the intermediate diphenylamine-4-sulfonic acid or its barium salt to the desired sodium salt is a crucial step. This is typically achieved by reacting the sulfonic acid with a sodium base, such as sodium hydroxide or sodium carbonate.

Experimental Protocol: Conversion of Diphenylamine-4-sulfonic Acid to Sodium Salt

General Procedure:

-

Suspend diphenylamine-4-sulfonic acid in water.

-

Slowly add a solution of sodium hydroxide or sodium carbonate while stirring until the sulfonic acid is completely dissolved and the pH of the solution is neutral.

-

The resulting solution contains this compound. This solution can then be subjected to purification steps.

Purification of this compound

Achieving high purity is essential for the application of this compound, particularly in analytical and pharmaceutical contexts. Recrystallization is a common and effective method for purifying solid organic compounds.

Recrystallization

The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

Experimental Protocol: Recrystallization of this compound

A specific, detailed protocol for the recrystallization of this compound is not explicitly detailed in the searched literature. However, based on the general principles of recrystallization for aryl sulfonic acid salts, the following procedure can be adapted.[1]

Materials:

-

Crude this compound

-

Suitable solvent (e.g., water, ethanol-water mixture)

-

Activated Carbon (optional)

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Water is a likely candidate given the ionic nature of the salt.

-

Dissolution: In a flask, add the crude this compound to a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon to the hot solution and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals in an oven or desiccator to a constant weight.

Logical Workflow for Recrystallization

Caption: General workflow for the purification of this compound by recrystallization.

Quantitative Data

Precise quantitative data is crucial for process optimization and reproducibility. The following tables summarize key parameters for the synthesis and properties of this compound.

Table 1: Reaction Conditions for the Synthesis of Barium Diphenylamine-4-sulfonate Intermediate

| Parameter | Value |

| Reactants | |

| Diphenylamine | 8 kg |

| Concentrated Sulfuric Acid | 5-10 L |

| Barium Hydroxide Solution (20 wt%) | 80-100 kg |

| Sulfonation | |

| Temperature | 160°C |

| Duration | 1 hour (or until completion) |

| Pressure | Reduced |

| Hydrolysis | |

| Temperature | 125°C |

| Duration | 20 minutes |

| Purification | |

| Crystallization Temperature | 5-10°C |

| Drying Temperature | 80-100°C (vacuum) |

Table 2: Physical and Chemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₁₂H₁₀NNaO₃S |

| Molar Mass | 273.28 g/mol |

| Appearance | Off-white to beige or light gray crystalline powder |

| Melting Point | >300°C |

| Solubility in Water | 820 g/L |

| pH (10 g/L in H₂O at 20°C) | 5.7 |

Table 3: Purity Specifications for Commercial this compound [3]

| Parameter | Specification |

| Purity (by HPLC) | >97.0% |

Alternative Synthesis Strategies

While the sulfonation of diphenylamine with sulfuric acid is the most established method, other sulfonation reagents can be employed.

-

Sulfur Trioxide (SO₃): The use of sulfur trioxide, often in a complex with a Lewis base like pyridine (B92270) or dioxane, can offer a more controlled and sometimes milder sulfonation reaction.

-

Chlorosulfonic Acid (ClSO₃H): This is a powerful sulfonating agent that reacts readily with aromatic compounds. However, it is highly corrosive and reacts violently with water, requiring careful handling.

The choice of sulfonation agent can influence the reaction conditions, yield, and impurity profile of the final product.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. The primary synthetic route via the sulfonation of diphenylamine and the formation of a barium salt intermediate has been outlined with a comprehensive experimental protocol. The subsequent conversion to the sodium salt and its purification by recrystallization have also been discussed. The provided quantitative data and process workflows offer a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical compound. Further optimization of the conversion and recrystallization steps could lead to improved yields and purity, enhancing its utility in various scientific and industrial fields.

References

An In-Depth Technical Guide to Sodium Diphenylamine-4-sulfonate for Researchers and Drug Development Professionals

Introduction: Sodium diphenylamine-4-sulfonate is a vital compound in analytical chemistry, primarily recognized for its role as a redox indicator. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application, and an exploration of its mechanism of action. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development who require precise analytical methodologies.

Chemical and Physical Properties

This compound is an organic salt with the chemical formula C₁₂H₁₀NNaO₃S. It is the sodium salt of diphenylamine-4-sulfonic acid. The compound is stable under normal laboratory conditions and is primarily used in aqueous solutions. It is incompatible with strong oxidizing agents and strong acids.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₀NNaO₃S | |

| Molecular Weight | 271.27 g/mol | |

| CAS Number | 6152-67-6 | |

| Appearance | Off-white to gray or light yellow crystalline powder | |

| Melting Point | >300 °C | |

| Solubility in Water | ≥ 100 mg/mL (368.64 mM) | |

| Solubility in DMSO | 16.67 mg/mL (61.45 mM) (requires sonication) | |

| pH | 5.7 (10g/L in H₂O at 20°C) | |

| λmax (UV-Vis) | 292-293 nm (in water) |

Core Applications in a Research Setting

The principal application of this compound is as a redox indicator in titrimetric analysis.[1] Its distinct color change from a colorless reduced form to a reddish-purple oxidized form provides a clear endpoint in various redox titrations. It is also utilized in the synthesis of gold nanocrystals and conducting polymers.

Experimental Protocols

Preparation of 0.2% Indicator Solution

A standard 0.2% (w/v) aqueous solution of this compound is commonly used for titrations.

Methodology:

-

Weigh 0.2 g of this compound powder.

-

Dissolve the powder in 100 mL of distilled water.

-

Stir the solution until the solid is completely dissolved. Store the solution in a well-stoppered bottle.[2]

Titration of Ferrous Iron (Fe²⁺) with Potassium Dichromate (K₂Cr₂O₇)

This is a classic redox titration where this compound is the indicator of choice.

Methodology:

-

Sample Preparation: Pipette a known volume of the ferrous iron solution into a conical flask.

-

Acidification: Add approximately 10 mL of 1 M sulfuric acid (H₂SO₄) and 5 mL of 85% phosphoric acid (H₃PO₄). The phosphoric acid helps to lower the reduction potential of the Fe³⁺/Fe²⁺ couple, ensuring a sharp endpoint.

-

Indicator Addition: Add 2-3 drops of the prepared 0.2% this compound indicator solution. The solution should remain colorless.

-

Titration: Titrate the solution with a standard solution of potassium dichromate. The initial green color of the solution is due to the presence of Cr³⁺ ions formed during the reaction.

-

Endpoint: The endpoint is reached when the solution turns a sharp and permanent violet-blue color. This color change signifies that all the ferrous ions have been oxidized to ferric ions, and the excess dichromate has oxidized the indicator.

Mechanism of Action as a Redox Indicator

The function of this compound as a redox indicator is based on its ability to undergo a reversible oxidation-reduction reaction, which is accompanied by a distinct color change.

-

Reduced Form: In its reduced state, the diphenylamine (B1679370) moiety is colorless.

-

Oxidized Form: In the presence of an oxidizing agent and at the endpoint of a titration, the diphenylamine is oxidized to a quinoid imine structure, which is intensely colored (reddish-purple or violet-blue).

The following diagram illustrates the logical progression of this mechanism.

Caption: Redox indicator mechanism.

Experimental Workflow: Titration of Fe²⁺ with K₂Cr₂O₇

The following diagram outlines the standard workflow for the titration of ferrous ions using potassium dichromate with this compound as the indicator.

Caption: Titration workflow diagram.

Role in Biological Systems and Drug Development

While this compound is a crucial tool in the analytical chemistry supporting drug development, for instance, in the quality control of raw materials or finished products, there is limited evidence in the reviewed literature of its direct role as a modulator of biological signaling pathways. Its application in a biological context is primarily as a reagent in analytical methods, such as the spectrophotometric determination of some non-steroidal anti-inflammatory drugs (NSAIDs). In these methods, the oxidized form of the indicator reacts with the drug molecules, allowing for their quantification.

Toxicity studies have been conducted on the parent compound, diphenylamine, but specific studies on the biological effects of the sulfonate derivative at a cellular or molecular level are not extensively reported in the context of signaling pathways.[3] The general process of sulfonation is a key metabolic pathway for many drugs and xenobiotics, but this is distinct from the direct pharmacological or biological activity of this compound itself.

Conclusion

This compound is an indispensable redox indicator with well-defined chemical and physical properties. Its utility in titrimetric and spectrophotometric analyses makes it a valuable tool for researchers and professionals in drug development for analytical purposes. While its direct involvement in biological signaling pathways is not established, its role in ensuring the quality and purity of chemical and pharmaceutical substances is of significant importance. The detailed protocols and mechanisms provided in this guide are intended to facilitate its effective and accurate use in a laboratory setting.

References

The Redox Symphony: A Technical Guide to the Mechanism of Sodium Diphenylamine-4-sulfonate as a Redox Indicator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the core mechanism of action of sodium diphenylamine-4-sulfonate as a redox indicator. It provides a comprehensive overview of its electrochemical behavior, detailed experimental protocols for its application, and a summary of its key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize redox titrations in their work.

The Electrochemical Mechanism of Action

This compound is a widely used internal indicator in redox titrations, particularly in the analysis of ferrous iron with strong oxidizing agents like potassium dichromate. Its function hinges on a reversible oxidation-reduction process that manifests as a distinct color change at a specific electrode potential. The reduced form of the indicator is colorless, while its oxidized form exhibits a vibrant reddish-violet hue.

The oxidation of this compound is not a single-step event but rather a two-stage process. The initial oxidation is an irreversible reaction that forms N,N'-diphenylbenzidine-4,4'-disulfonic acid, which is a colorless intermediate. This intermediate then undergoes a reversible oxidation to form a quinoid-type structure, which is responsible for the characteristic reddish-violet color of the oxidized indicator.

The overall reaction can be summarized as follows:

-

Initial Irreversible Oxidation: Two molecules of this compound are oxidized and couple to form the colorless intermediate, N,N'-diphenylbenzidine-4,4'-disulfonic acid.

-

Reversible Color-Changing Oxidation: The N,N'-diphenylbenzidine-4,4'-disulfonic acid is then reversibly oxidized to the intensely colored quinoid imine derivative.

This two-electron transfer process is what allows for a sharp and discernible endpoint in titrations.

Quantitative Data

The following table summarizes the key quantitative data for this compound as a redox indicator.

| Parameter | Value | Conditions |

| Standard Redox Potential (E₀) | ~ +0.76 V to +0.83 V | vs. Standard Hydrogen Electrode |

| Color of Reduced Form | Colorless | |

| Color of Oxidized Form | Reddish-Violet | |

| Wavelength of Max. Absorbance (λmax) | ~ 555 nm | For the oxidized form |

| Molar Absorptivity (ε) | ~ 0.42 x 10⁴ L mol⁻¹ cm⁻¹ | For the oxidized form at λmax |

Experimental Protocols

A common application of this compound is in the titration of ferrous iron (Fe²⁺) with potassium dichromate (K₂Cr₂O₇). The following are detailed protocols for the preparation of the necessary solutions and the titration procedure.

Preparation of Reagents

3.1.1. 0.1 N Potassium Dichromate (K₂Cr₂O₇) Solution (Primary Standard)

-

Procedure:

-

Accurately weigh approximately 4.903 g of analytical grade potassium dichromate (previously dried at 150-200 °C for 2 hours and cooled in a desiccator).

-

Quantitatively transfer the weighed K₂Cr₂O₇ to a 1000 mL volumetric flask.

-

Dissolve the solid in a sufficient amount of deionized water.

-

Once fully dissolved, dilute the solution to the 1000 mL mark with deionized water.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

3.1.2. 0.1 N Ferrous Ammonium (B1175870) Sulfate (B86663) [(NH₄)₂Fe(SO₄)₂·6H₂O] Solution

-

Procedure:

-

Accurately weigh approximately 39.2 g of analytical grade ferrous ammonium sulfate hexahydrate.[1]

-

In a separate beaker, carefully add 20 mL of concentrated sulfuric acid to approximately 100 mL of deionized water and allow the mixture to cool.

-

Dissolve the weighed ferrous ammonium sulfate in the cooled sulfuric acid solution.

-

Quantitatively transfer the solution to a 1000 mL volumetric flask.

-

Dilute to the mark with deionized water and mix thoroughly. The addition of sulfuric acid is crucial to prevent the hydrolysis of the ferrous salt and its oxidation by air.

-

3.1.3. This compound Indicator Solution (0.2% w/v)

-

Procedure:

-

Weigh 0.2 g of this compound.

-

Dissolve it in 100 mL of deionized water.

-

Titration Procedure: Determination of Ferrous Iron

This protocol outlines the titration of a ferrous ammonium sulfate solution with a standard potassium dichromate solution.

Role of Phosphoric Acid: Phosphoric acid (H₃PO₄) is added to complex with the ferric ions (Fe³⁺) produced during the titration. This complexation lowers the formal potential of the Fe³⁺/Fe²⁺ couple, which makes the endpoint more distinct and prevents the premature oxidation of the indicator.

Conclusion

This compound remains a cornerstone redox indicator due to its sharp, distinct color change and reliability in various analytical procedures. A thorough understanding of its two-step oxidation mechanism, coupled with precise experimental technique, is paramount for obtaining accurate and reproducible results in redox titrimetry. This guide provides the foundational knowledge and practical protocols to effectively utilize this important analytical reagent in a research and development setting.

References

Spectroscopic Properties of Sodium Diphenylamine-4-sulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium diphenylamine-4-sulfonate is a vital compound in analytical chemistry, primarily utilized as a redox indicator. Its distinct color change upon oxidation, from a colorless or pale state to a deep violet, provides a clear endpoint in various titrations. Understanding the spectroscopic properties of this compound is crucial for its effective application and for the development of new analytical methods. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, detailed experimental protocols for its analysis, and a visualization of its redox mechanism.

Spectroscopic Data

The spectroscopic properties of this compound are summarized in the tables below, providing a quantitative basis for its identification and characterization.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is characterized by a strong absorption in the ultraviolet region. Upon oxidation, a new prominent absorption band appears in the visible region, which is responsible for its function as a redox indicator.

| Form | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Reduced | Water | ~285 | Not specified |

| Oxidized | 2N H₂SO₄ | 555 | Not specified |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. These bands are useful for confirming the molecular structure.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C (aromatic) | Stretching | 1500-1600 |

| S=O (sulfonate) | Asymmetric Stretching | 1170-1250 |

| S=O (sulfonate) | Symmetric Stretching | 1030-1070 |

| C-N | Stretching | 1250-1350 |

| C-S | Stretching | 650-750 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted Chemical Shifts)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (unsubstituted ring) | 7.0 - 7.5 | Multiplet |

| Aromatic Protons (sulfonated ring) | 7.5 - 8.0 | Multiplet |

| N-H Proton | 8.0 - 9.0 | Singlet (broad) |

¹³C NMR (Predicted Chemical Shifts)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 150 |

Fluorescence Spectroscopy

Specific fluorescence data for this compound is not extensively documented in publicly available literature. However, diphenylamine (B1679370) and its derivatives are known to exhibit fluorescence.[1][2] The fluorescence properties are highly dependent on the solvent polarity and the presence of substituents. It is plausible that this compound exhibits fluorescence, likely with an emission maximum in the UVA or blue region of the spectrum, though experimental verification is required.

Redox Indicator Mechanism

This compound functions as a redox indicator through a two-step oxidation process. The first step involves the oxidation of the diphenylamine moiety to a colorless diphenylbenzidine intermediate. The second, reversible step is the further oxidation of this intermediate to the intensely colored violet quinoid imine cation, which is responsible for the visible color change at the titration endpoint.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

UV-Visible Spectrophotometry

Objective: To determine the absorption maxima of the reduced and oxidized forms of this compound.

Materials:

-

This compound

-

Deionized water

-

Concentrated sulfuric acid

-

Potassium dichromate (oxidizing agent)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Reduced Form Solution:

-

Accurately weigh a small amount of this compound and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 1 mM).

-

Further dilute the stock solution with deionized water to obtain a working solution with an expected absorbance in the range of 0.2-0.8.

-

-

Preparation of the Oxidized Form Solution:

-

To a known volume of the reduced form solution, add a few drops of concentrated sulfuric acid to create a 2N H₂SO₄ medium.

-

Add a sufficient amount of a strong oxidizing agent, such as potassium dichromate solution, until the solution turns a stable violet color.

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

Use deionized water as the blank for the reduced form and a 2N H₂SO₄ solution for the oxidized form.

-

Record the absorption spectrum for both the reduced and oxidized solutions.

-

Identify the wavelength of maximum absorbance (λmax) for each form.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound (finely powdered)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly clean and dry the agate mortar and pestle.

-

Place approximately 1-2 mg of this compound into the mortar and grind it to a very fine powder.[3]

-

Add approximately 100-200 mg of dry KBr powder to the mortar.[3]

-

Gently but thoroughly mix the sample and KBr by grinding for about a minute to ensure a homogenous mixture.

-

Transfer the mixture to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[3][4]

-

-

FTIR Measurement:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., Deuterium oxide - D₂O, or Dimethyl sulfoxide-d₆ - DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in about 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[5]

-

Cap the NMR tube securely.

-

-

NMR Measurement:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts for both ¹H and ¹³C spectra.

-

Conclusion

The spectroscopic properties of this compound are well-defined and provide a robust framework for its identification and application as a redox indicator. The distinct changes in its UV-Vis spectrum upon oxidation are the cornerstone of its utility in analytical chemistry. While detailed high-resolution NMR and specific fluorescence data are not widely available, the provided information and protocols offer a solid foundation for researchers and professionals working with this important compound. The methodologies outlined in this guide can be readily adapted to standard laboratory settings for the quality control and further investigation of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Simultaneous determination of diphenylamine and nitrosodiphenylamine by photochemically induced fluorescence and synchronous fluorimetry using double scans method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

An In-depth Technical Guide on the Electrochemical Behavior of Sodium Diphenylamine-4-sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of sodium diphenylamine-4-sulfonate, a compound widely recognized for its role as a redox indicator. This document delves into its electrochemical oxidation mechanism, summarizes key electrochemical parameters derived from related studies, and furnishes detailed experimental protocols for its analysis.

Introduction

This compound is an organic compound extensively used in analytical chemistry as a redox indicator. Its distinct color change from a colorless reduced form to a reddish-purple oxidized form provides a clear endpoint in various titrations. Understanding the underlying electrochemical principles governing this transformation is crucial for its application in diverse research fields, including drug development where redox processes are often of significant interest. This guide explores the electrochemical characteristics of this compound, offering insights into its reaction mechanisms and providing practical methodologies for its study.

Electrochemical Behavior and Redox Mechanism

The electrochemical behavior of this compound is centered around the oxidation of its diphenylamine (B1679370) core. While specific studies detailing the complete electrochemical profile of the sodium salt are limited, the mechanism can be largely inferred from studies on the parent compound, diphenylamine.

The oxidation process is believed to proceed through a multi-step reaction involving the formation of radical cations and subsequent dimerization. The initial step is the one-electron oxidation of the diphenylamine molecule to form a radical cation. These highly reactive radical cations then undergo a coupling reaction, typically at the para-positions of the phenyl rings, to form a dimer, N,N'-diphenylbenzidine. This dimer can be further oxidized, leading to the colored species observed. The sulfonate group in this compound enhances its aqueous solubility but is not expected to fundamentally alter this core oxidation mechanism.

The overall redox reaction can be summarized as:

-

Reduced Form (Colorless) ⇌ Oxidized Form (Reddish-Purple) + 2e⁻

The standard redox potential for this transformation is approximately +0.84 V in a 1 M sulfuric acid medium.

Proposed Oxidation Pathway

The following diagram illustrates the proposed electrochemical oxidation pathway for diphenylamine, which serves as a model for this compound.

Quantitative Electrochemical Data

The following table summarizes relevant electrochemical parameters. It is important to note that these values were obtained under specific experimental conditions and may vary with changes in pH, solvent, supporting electrolyte, and electrode material.

| Parameter | Analyte/System | Value | Technique | Notes |

| Redox Potential (E⁰') | This compound | +0.84 V (vs. SHE) | Titration | In 1 M H₂SO₄ |

| Anodic Peak Potential (Epa) | Diphenylamine (in Acetonitrile) | ~ +0.9 V (vs. Ag/AgCl) | Cyclic Voltammetry | Irreversible oxidation, value is scan rate dependent |

| Anodic Peak Potential (Epa) | 1.0 mM Diphenylamine-4-sulfonic acid in 0.1 M KCl | ~ +0.7 V to +1.2 V (vs. Ag/AgCl) | Cyclic Voltammetry | Multiple peaks observed during electropolymerization |

Experimental Protocols

This section provides detailed methodologies for key electrochemical experiments to characterize this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to investigate the redox behavior of this compound.

Objective: To determine the oxidation and reduction potentials, assess the reversibility of the redox process, and study the effect of scan rate on the electrochemical behavior.

Experimental Workflow:

Methodology:

-

Solution Preparation:

-

Supporting Electrolyte: Prepare a 0.1 M solution of a suitable electrolyte (e.g., KCl or H₂SO₄) in deionized water. The choice of electrolyte may influence the results.

-

Analyte Solution: Prepare a 1.0 mM solution of this compound in the supporting electrolyte solution.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell containing:

-

Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode.

-

Reference Electrode: Ag/AgCl (in saturated KCl).

-

Counter Electrode: Platinum wire.

-

-

Ensure the electrodes are clean and polished before use.

-

-

Instrumentation and Parameters:

-

Connect the electrodes to a potentiostat.

-

Set the following initial CV parameters:

-

Potential Range: -0.2 V to +1.2 V (vs. Ag/AgCl). This range should be adjusted based on preliminary scans to encompass the redox events.

-

Scan Rate: 100 mV/s.

-

Number of Cycles: 3-5.

-

-

-

Data Acquisition:

-

Immerse the electrodes in the analyte solution.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

-

Initiate the cyclic voltammetry scan.

-

Record the resulting voltammogram (current vs. potential).

-

Perform scans at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to study the kinetics of the electrode process.

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

Calculate the peak potential separation (ΔEp = Epa - Epc).

-

Determine the formal redox potential (E⁰' ≈ (Epa + Epc)/2) for reversible or quasi-reversible systems.

-

Analyze the relationship between peak current and the square root of the scan rate to assess if the process is diffusion-controlled.

-

Chronoamperometry

Chronoamperometry is used to study the kinetics of the electrochemical reaction and determine the diffusion coefficient of the analyte.

Objective: To measure the current response as a function of time after a potential step and to calculate the diffusion coefficient.

Methodology:

-

Solution and Cell Setup: Prepare the solutions and electrochemical cell as described for cyclic voltammetry.

-

Instrumentation and Parameters:

-

From the cyclic voltammogram, determine a potential where the oxidation of this compound is diffusion-limited (i.e., on the plateau of the oxidation wave).

-

Set the chronoamperometry parameters:

-

Initial Potential: A potential where no faradaic reaction occurs (e.g., 0.0 V).

-

Step Potential: The potential determined from the CV where the reaction is diffusion-controlled.

-

Time: 10-30 seconds.

-

-

-

Data Acquisition:

-

Apply the potential step and record the current decay over time.

-

-

Data Analysis:

-

Plot the current (I) versus t⁻¹ᐟ².

-

The data should follow the Cottrell equation for a diffusion-controlled process: I(t) = nFAD¹ᐟ²C / (π¹ᐟ²t¹ᐟ²)

-

Where: n = number of electrons, F = Faraday constant, A = electrode area, D = diffusion coefficient, C = concentration.

-

-

The diffusion coefficient (D) can be calculated from the slope of the I vs. t⁻¹ᐟ² plot.

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a sensitive technique to probe the interfacial properties of the electrode and the charge transfer kinetics.

Objective: To model the electrode-electrolyte interface and determine the charge transfer resistance.

Methodology:

-

Solution and Cell Setup: Prepare the solutions and electrochemical cell as for cyclic voltammetry.

-

Instrumentation and Parameters:

-

Set the potentiostat to the formal redox potential (E⁰') of the diphenylamine-4-sulfonate, as determined by cyclic voltammetry. This ensures that both the oxidized and reduced species are present at the electrode surface.

-

Set the EIS parameters:

-

Frequency Range: Typically from 100 kHz down to 0.1 Hz.

-

AC Amplitude: A small sinusoidal voltage perturbation (e.g., 5-10 mV).

-

-

-

Data Acquisition:

-

Apply the AC perturbation and measure the impedance response over the specified frequency range.

-

-

Data Analysis:

-

Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).

-

The Nyquist plot for a simple redox system often shows a semicircle at high frequencies and a straight line at low frequencies.

-

The diameter of the semicircle corresponds to the charge transfer resistance (Rct), which is inversely proportional to the rate of electron transfer.

-

The low-frequency tail is related to mass transport (diffusion).

-

Model the data using an appropriate equivalent circuit (e.g., a Randles circuit) to extract quantitative values for the solution resistance, double-layer capacitance, and charge transfer resistance.

-

Applications in Drug Development and Research

The electrochemical properties of this compound and similar redox-active molecules are relevant in several areas of drug development and research:

-

Antioxidant Assays: The ease of oxidation of the diphenylamine structure makes it a useful model compound for studying antioxidant activity.

-

Biosensor Development: The electropolymerization of diphenylamine-4-sulfonic acid can be used to create modified electrodes for the sensitive detection of various analytes.

-

Drug-Metabolism Studies: Understanding the redox behavior of molecules can provide insights into their metabolic pathways, as many enzymatic reactions in the body involve redox processes.

Conclusion

This compound, while primarily known as a redox indicator, possesses interesting electrochemical properties rooted in the oxidation of its diphenylamine core. This guide has outlined the proposed mechanism of its electrochemical oxidation, summarized the available quantitative data from related compounds, and provided detailed experimental protocols for its characterization using cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy. A thorough understanding of its electrochemical behavior is essential for its effective application and for the development of new analytical methods in pharmaceutical and chemical research. Further studies focusing on the direct and detailed electrochemical analysis of this compound would be beneficial to provide a more complete quantitative picture of its redox behavior.

A Technical Guide to the Early Studies of Diphenylamine as a Redox Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies of diphenylamine (B1679370) and its derivatives as redox indicators. It provides a detailed look at the early experimental work that established their use in analytical chemistry, with a focus on the titration of ferrous ions. This document synthesizes information from seminal papers to offer a practical and historical perspective on this important class of indicators.

Introduction

Diphenylamine, an aromatic amine, was first identified as a sensitive reagent for detecting oxidizing agents in the late 19th century. Its application as a true redox indicator in titrimetry, however, was pioneered in the 1920s. The first significant application was the titration of ferrous iron with potassium dichromate, a method that demonstrated a sharp, distinct color change at the equivalence point. Early researchers, notably Knop, and later Kolthoff and Sarver, conducted extensive investigations into the properties and mechanism of diphenylamine and its related compound, diphenylbenzidine, laying the groundwork for their widespread use. These early studies were crucial in understanding the indicator's mechanism, its limitations, and the optimal conditions for its application.

The Redox-Indicator Mechanism

The color change of diphenylamine in the presence of an oxidizing agent is not a simple one-step process. Early studies established that the mechanism involves a two-stage oxidation.

-

Initial Oxidation (Irreversible): The colorless diphenylamine is first oxidized to form another colorless compound, N,N'-diphenylbenzidine. This initial step is irreversible.

-

Indicator Oxidation (Reversible): The N,N'-diphenylbenzidine is the true indicator molecule. It undergoes further, reversible oxidation to form a intensely colored violet quinoid-type ion, often referred to as diphenylbenzidine violet.

The overall process is sensitive to experimental conditions, including acid concentration and temperature, which can affect the speed and hue of the color change.

Signaling Pathway Diagram

Caption: Redox mechanism of diphenylamine indicator in the titration of Fe²⁺ with Cr₂O₇²⁻.

Key Experimental Protocols from Early Studies

The following protocols are based on the methods described in early 20th-century literature, particularly the work of Kolthoff and Sarver (1930).

Preparation of the Diphenylamine Indicator Solution

A stock solution of diphenylamine was typically prepared for use in titrations.

Protocol:

-

Weigh 0.1 g of pure diphenylamine (m.p. 52-53°C).

-

Dissolve the solid in 100 cc of concentrated sulfuric acid.

-

Store the solution in a glass-stoppered bottle. The solution should be colorless.

Note: Diphenylbenzidine could also be used, prepared in the same manner.

Titration of Ferrous Iron with Potassium Dichromate

This is the classic titration where diphenylamine found its first major application. A critical component for a sharp endpoint is the addition of phosphoric acid. Phosphoric acid forms a colorless complex with the Fe³⁺ ions produced during the titration. This action lowers the potential of the Fe³⁺/Fe²⁺ system, preventing the indicator from being oxidized prematurely and removing the yellow color of ferric ions that would otherwise obscure the endpoint.[1]

Protocol:

-

Pipette a known volume of the ferrous iron solution into a conical flask.

-

Add approximately 30 cm³ of dilute sulfuric acid and 100 cm³ of distilled water.[1]

-

Add 7 cm³ of 85% phosphoric acid.[1]

-

Add 3-5 drops of the diphenylamine indicator solution.

-

Titrate with a standard solution of potassium dichromate (e.g., 0.1 N).

-

The endpoint is reached when the initial green color of the Cr³⁺ ions sharply changes to an intense violet-blue.[1][2]

Experimental Workflow Diagram

Caption: Workflow for the titration of ferrous ions using diphenylamine indicator.

Quantitative Data from Early Investigations

Early studies focused on the potential at which the indicator changes color and factors influencing this transition. Unlike modern indicators with precisely defined transition ranges at various pH values, the early work on diphenylamine was more qualitative and focused on specific titration conditions.

| Property Investigated | Observation / Value | Source |

| Standard Electrode Potential | The reduction potential of the diphenylbenzidine/diphenylbenzidine violet system is approximately +0.76 V to +0.78 V .[1] | Kolthoff & Sandell, Modern Texts |

| Indicator Correction | In the titration of ferrous ion with 0.001 N potassium dichromate using diphenylamine sulfonic acid, an indicator correction of 0.25 ml of the titrant was required. | Sarver & Kolthoff (1931) |

| Effect of Acidity on Color | The hue of the oxidized indicator is dependent on hydrogen-ion concentration. In solutions with low acidity, the color is violet. In acid concentrations higher than 4 N, the color is more blue. | Kolthoff & Sarver (1930) |

| Speed of Color Development | The rate of color formation is slow and influenced by temperature and reactant concentrations. The reaction was noted to be much faster at higher temperatures. | Kolthoff & Sarver (1930) |

| Side Reactions | Diphenylbenzidine (colorless) and diphenylbenzidine violet (oxidized form) can react with each other to form a slightly soluble green meriquinoid , which can complicate the endpoint observation if the titrant is added too rapidly. | Kolthoff & Sarver (1930) |

Derivatives and Improvements

The low solubility of diphenylamine in water was a notable drawback. This led to the development of sulfonated derivatives, with barium or sodium diphenylamine sulfonate becoming a widely used alternative. These derivatives offered improved aqueous solubility while retaining the essential indicator properties of the parent compound.[1]

Conclusion

The early investigations into diphenylamine as a redox indicator were foundational for the advancement of volumetric analysis. The detailed studies by pioneers like Knop, Kolthoff, and Sarver provided the essential understanding of its complex redox mechanism, established reliable experimental protocols, and identified key factors, such as the crucial role of phosphoric acid, for achieving accurate and sharp endpoints. This body of work transformed diphenylamine from a simple qualitative reagent into a precise quantitative tool that remains a staple in analytical chemistry education and practice.

References

A Technical Guide to the Solubility and Stability of Sodium Diphenylamine-4-Sulfonate Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of sodium diphenylamine-4-sulfonate, a vital redox indicator. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key quantitative data, outlines detailed experimental protocols for solubility and stability assessment, and provides visual representations of experimental workflows.

Introduction

This compound (CAS No. 6152-67-6) is a salt of diphenylamine (B1679370) sulfonic acid.[1] It is widely employed as an oxidation-reduction indicator, particularly in titrations with dichromate ions in acidic media.[1] The indicator is colorless in its reduced form and transitions to a reddish-purple or purple in its oxidized state.[1] Beyond its use as an indicator, it also functions as a quencher and a reducing agent. Given its applications in precise analytical measurements, a thorough understanding of its solubility and stability is paramount for accurate and reproducible results.

Solubility Profile

This compound is a colorless or white crystalline powder that is generally soluble in water and hot alcohol.[2] Its solubility in various solvents is a critical parameter for preparing stock and working solutions.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound in different solvents.

| Solvent | Solubility | Conditions | Reference(s) |

| Water | ≥ 100 mg/mL (368.64 mM) | - | |

| Water | 820 g/L | - | |

| Dimethyl Sulfoxide (DMSO) | 16.67 mg/mL (61.45 mM) | Requires sonication; hygroscopic DMSO can impact solubility. | |

| Hot Alcohol | Soluble | - | [2] |

Stability Profile

The stability of this compound solutions is influenced by several factors, including storage temperature, light exposure, pH, and the presence of strong oxidizing or acidic agents.

General Stability and Storage

The compound is generally considered stable under normal conditions.[2][3][4][5][6] For optimal stability, the solid material should be stored at room temperature, between +15°C and +25°C, in a tightly sealed container, protected from moisture and light.[2][3]

Solution Stability and Storage

For prepared stock solutions, long-term stability is best maintained under frozen conditions. The recommended storage periods are up to one year at -20°C and up to two years at -80°C. It is advisable to aliquot solutions after preparation to prevent degradation from repeated freeze-thaw cycles.

Factors Affecting Stability

The following table outlines the key factors that can impact the stability of this compound.

| Factor | Effect on Stability | Reference(s) |

| Incompatible Materials | Incompatible with strong oxidizing agents and strong acids. | [2][3][5][6] |

| Light | The compound is sensitive to light, and exposure should be minimized. | [2] |

| pH | A 10 g/L aqueous solution has a pH of 5.7.[2] Studies on the related compound diphenylamine show that degradation rates decrease with increasing pH.[7][8] | |

| Temperature | The solid form has a high melting point (>300°C or 200°C), indicating good thermal stability.[2][9] However, elevated temperatures can accelerate the degradation of diphenylamine in solution.[7][8] | |

| Hazardous Decomposition | Under fire conditions, thermal decomposition may produce hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[4][5][6] |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound. These are generalized protocols based on standard analytical chemistry practices.

Protocol for Solubility Determination (Equilibrium Solubility Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent.

-

Materials and Equipment:

-

This compound

-

Selected solvent (e.g., water, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve from the standard solutions and determine the concentration of the diluted sample.

-

Calculate the solubility of this compound in the solvent, accounting for the dilution factor.

-

Protocol for Stability Assessment (Forced Degradation Study)

This protocol is designed to identify potential degradation pathways and the intrinsic stability of the molecule under various stress conditions.

-

Materials and Equipment:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

-

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 N HCl.

-

Basic Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH.

-

Oxidative Degradation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂.

-

Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (a method capable of separating the intact compound from its degradation products).

-

Use a PDA detector to assess peak purity and an MS detector to help identify degradation products.

-

-

Data Analysis:

-

Calculate the percentage of remaining this compound at each time point for each stress condition.

-

Identify and quantify any major degradation products.

-

Determine the degradation kinetics (e.g., zero-order, first-order).

-

-

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

References

- 1. academysavant.com [academysavant.com]

- 2. Diphenylamine-4-sulfonic acid sodium salt [chembk.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. Sodium Diphenylamine -4 -Sulphonate | Chemicals | Reflecta [labequipsupply.co.za]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Degradation of diphenylamine by persulfate: Performance optimization, kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diphenylamine-4-sulphonic acid sodium salt, 25 g, CAS No. 6152-67-6 | Redox Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

Technical Guide to Sodium Diphenylamine-4-sulfonate (CAS 6152-67-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for sodium diphenylamine-4-sulfonate, a vital redox indicator in analytical chemistry.

Chemical and Physical Properties

This compound is a synthetic organic compound widely used as a redox indicator. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 6152-67-6 |

| Molecular Formula | C₁₂H₁₀NNaO₃S |

| Molecular Weight | 271.27 g/mol [1] |

| IUPAC Name | Sodium 4-(phenylamino)benzenesulfonate |

| Synonyms | Diphenylamine-4-sulfonic acid sodium salt, Sodium N-phenylsulphanilate, SDPAS |

| Appearance | Off-white to light gray or pale brown crystalline powder[2] |

| Melting Point | >300 °C |

| Solubility | Soluble in water and hot alcohol |

| Absorption Maximum (λmax) | 292-293 nm (in water) |

| Standard Electrode Potential | +0.84 V |

Safety and Toxicological Data

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and disposal.

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[3][4] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation)[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[3][4] |

| Precautionary Statement Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P264 | Wash skin thoroughly after handling.[3] |

| P271 | Use only outdoors or in a well-ventilated area.[3] |

| P280 | Wear protective gloves/eye protection/face protection.[3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Mechanism of Action as a Redox Indicator

This compound is a reversible redox indicator. In its reduced form, the compound is colorless. Upon oxidation, it undergoes a two-electron transfer to form a violet-colored quinoid imine structure. This distinct color change makes it an excellent indicator for various redox titrations. The presence of ferrous ions (Fe²⁺) can accelerate this oxidation process.

Redox-dependent color change of the indicator.

Experimental Protocols

Preparation of 0.2% (w/v) Indicator Solution

Objective: To prepare a stock solution of this compound for use as a redox indicator.

Materials:

-

This compound (CAS 6152-67-6)

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Analytical balance

Procedure:

-

Accurately weigh 0.2 g of this compound.

-

Transfer the weighed powder into a 100 mL volumetric flask.

-

Add approximately 50 mL of distilled water to the flask.

-

Swirl the flask gently to dissolve the powder completely.

-

Once dissolved, add distilled water to the flask up to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Store the solution in a labeled, airtight container, protected from light.

Determination of Iron(II) with Potassium Dichromate

Objective: To determine the concentration of ferrous ions (Fe²⁺) in a solution by titration with a standardized potassium dichromate (K₂Cr₂O₇) solution.

Materials:

-

Ferrous iron solution (analyte)

-

Standardized potassium dichromate solution (titrant)

-

0.2% this compound indicator solution

-

Sulfuric acid (H₂SO₄), concentrated

-

Phosphoric acid (H₃PO₄), 85%

-

Burette, pipette, conical flasks

-

Distilled water

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the ferrous iron solution into a conical flask.

-

Carefully add 20 mL of 1:1 sulfuric acid and 5 mL of 85% phosphoric acid to the flask. The phosphoric acid helps to complex the ferric ions (Fe³⁺) produced during the titration, which sharpens the endpoint.

-

Add 3-5 drops of the 0.2% this compound indicator solution to the flask.

-

Fill the burette with the standardized potassium dichromate solution and record the initial volume.

-

Titrate the ferrous iron solution with the potassium dichromate solution, swirling the flask continuously.

-

The endpoint is reached when the color of the solution changes from green (due to Cr³⁺) to a persistent violet-blue.

-

Record the final volume of the potassium dichromate solution used.

-

Repeat the titration at least two more times to ensure concordant results.

-

Calculate the concentration of ferrous iron in the sample using the stoichiometry of the reaction:

Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O

Workflow for the determination of Fe²⁺ using K₂Cr₂O₇.

Spectrophotometric Determination of Iron(III)

Objective: To determine the concentration of ferric ions (Fe³⁺) in a solution based on the formation of a colored complex with this compound.

Materials:

-

Ferric iron solution (analyte)

-

This compound solution

-

Acetate (B1210297) buffer (pH 5.5)

-

UV-Vis Spectrophotometer

-

Volumetric flasks, pipettes, cuvettes

Procedure:

-

Prepare a series of standard solutions of Fe³⁺ of known concentrations.

-

For each standard and the unknown sample, pipette a specific volume into a volumetric flask.

-

Add a sufficient volume of acetate buffer (pH 5.5) to maintain the optimal pH for complex formation.

-

Add a fixed volume of the this compound solution.

-

Dilute to the mark with distilled water and mix well.

-

Allow the color to develop for a specified time.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the Fe(III)-indicator complex, which is approximately 410 nm.[5]

-

Prepare a reagent blank using all reagents except the iron solution and use it to zero the spectrophotometer.

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of Fe³⁺ in the unknown sample by interpolating its absorbance on the calibration curve.

Logical flow for spectrophotometric Fe³⁺ determination.

References

- 1. This compound | C12H10NNaO3S | CID 517002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6152-67-6 CAS | SODIUM DIPHENYLAMINE SULFONATE | Redox Indicators | Article No. 05860 [lobachemie.com]

- 3. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diphenylamine Sulfonic Acid Indicators for Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylamine (B1679370) sulfonic acid and its salts are a class of organic compounds widely employed as redox indicators in analytical chemistry, particularly in titrimetric analysis. Their distinct and reversible color change at a specific electrode potential makes them invaluable for determining the endpoint of redox reactions. The introduction of the sulfonic acid group to the diphenylamine structure significantly improves aqueous solubility compared to its predecessor, diphenylamine, broadening its applicability in various analytical procedures. This guide provides a comprehensive overview of the discovery, history, mechanism of action, and practical application of diphenylamine sulfonic acid indicators.

Discovery and History

The journey to the development of diphenylamine sulfonic acid as a premier redox indicator is a story of incremental scientific discovery.

-

1864: The parent compound, diphenylamine, was first identified by A. W. Hofmann among the distillation products of aniline (B41778) dyes.

-

1866: A targeted synthesis of diphenylamine was achieved by French chemists through the deamination of a mixture of aniline and its salts.

-

1872: The potential of diphenylamine as an analytical reagent was first recognized when it was used to detect nitrous acid in sulfuric acid, owing to the formation of a blue coloration in the presence of oxidizing agents.

-

1875: Its application expanded to the detection of nitrites and nitrates in drinking water.

-

1931: A significant advancement was made by L. A. Sarver and I. M. Kolthoff, who introduced diphenylamine sulfonic acid as a new and improved oxidation-reduction indicator. They demonstrated that the sulfonation of diphenylamine overcame the issue of low aqueous solubility that limited the use of the parent compound, which would precipitate out of solution during titrations. The barium salt of diphenylamine sulfonic acid was found to be sufficiently soluble for the preparation of stable indicator solutions.

This development was crucial as it provided a more reliable and versatile indicator for various redox titrations, particularly in the analysis of iron and other substances.

Physicochemical and Indicator Properties

The utility of diphenylamine sulfonic acid as a redox indicator is defined by its specific physicochemical properties. The sodium and barium salts are commonly used in analytical applications.

| Property | Value | Notes |

| Commonly Used Salts | Sodium diphenylamine-4-sulfonate, Barium diphenylamine-4-sulfonate | The barium salt is often prepared during synthesis and can be used directly. |

| Appearance | White to off-white crystalline powder | Commercial preparations may have a yellowish tint due to oxidation. |

| Solubility | Moderately soluble in water | The sulfonic acid group significantly enhances water solubility compared to diphenylamine. |

| Redox Potential (E₀) | +0.84 V (at pH=0, 20 °C) | For the sodium salt in 1 M sulfuric acid. |

| Color (Reduced Form) | Colorless | The diphenylamine sulfonic acid form. |

| Color (Oxidized Form) | Red-violet/Purple | The diphenylbenzidine violet sulfonic acid form. |

| Molar Absorptivity (Oxidized Form) | ε = 0.42 x 10⁴ L mol⁻¹cm⁻¹ at λmax = 555 nm | In 2N sulfuric acid. |

Redox Mechanism: The Pathway of Color Change

The color change of diphenylamine sulfonic acid is a result of a two-step oxidation process. The initial oxidation is irreversible, while the second step, which produces the color, is reversible.

-

Oxidation to Diphenylbenzidine Sulfonic Acid: The first step involves the irreversible oxidation of two molecules of diphenylamine sulfonic acid to form one molecule of colorless N,N'-diphenylbenzidine-4,4'-disulfonic acid.

-

Oxidation to Diphenylbenzidine Violet Sulfonic Acid: The diphenylbenzidine sulfonic acid is then reversibly oxidized to a quinoid imine structure, which is intensely colored. This violet-colored species is responsible for the indicator's endpoint signal.

The overall reaction mechanism can be visualized as follows:

Experimental Protocols

Synthesis of Barium Diphenylamine-4-Sulfonate Indicator

This protocol is adapted from the method described by Sarver and Kolthoff.

Materials:

-

Diphenylamine

-

Concentrated sulfuric acid (H₂SO₄)

-

Barium carbonate (BaCO₃)

-

Distilled water

-

Heating mantle or water bath

-

Reaction flask with reflux condenser

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-